1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol

Description

BenchChem offers high-quality 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

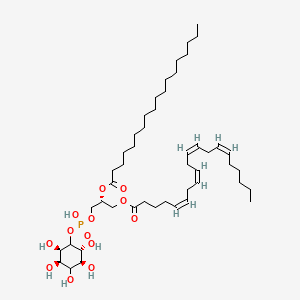

C47H83O13P |

|---|---|

Molecular Weight |

887.1 g/mol |

IUPAC Name |

[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C47H83O13P/c1-3-5-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-35-40(48)57-37-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)59-41(49)36-34-32-30-28-26-24-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22-23,27,29,39,42-47,50-54H,3-10,12,14-16,18,20-21,24-26,28,30-38H2,1-2H3,(H,55,56)/b13-11-,19-17-,23-22-,29-27-/t39-,42?,43-,44+,45-,46-,47?/m1/s1 |

InChI Key |

CBYJKEBKBMWPMN-UHJOKZGZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-phosphoinositol (SAPI): A Nexus of Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a pivotal glycerophospholipid in cellular biology. We will dissect its molecular architecture, metabolic pathways, and its central role as a precursor to a cascade of powerful second messengers. This document is designed to bridge foundational knowledge with practical, field-proven insights for professionals engaged in research and therapeutic development.

Part 1: Molecular Architecture and Metabolic Hub

The Structural Imperative of SAPI

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol is a specific molecular species of phosphatidylinositol (PI), an intrinsic component of eukaryotic cell membranes.[1][2] Its structure is defined by a glycerol backbone with stearic acid (18:0, a saturated fatty acid) at the sn-1 position and arachidonic acid (20:4, a polyunsaturated fatty acid) at the sn-2 position.[3] This precise acyl chain composition is not arbitrary; it is a highly conserved feature that is critical to its function. The combination of a stable, saturated chain at sn-1 and a flexible, polyunsaturated chain at sn-2 imparts unique biophysical properties to cell membranes and positions SAPI as a linchpin in signal transduction.

The exceptional abundance of the 1-stearoyl-2-arachidonoyl species, representing 70-90% of total phosphoinositides in some cases, underscores its importance.[4] This enrichment ensures a ready and specific substrate pool for the generation of signaling molecules.[4]

Synthesis and Metabolic Fate

SAPI is synthesized at the endoplasmic reticulum and delivered to various cellular membranes by phosphatidylinositol transfer proteins (PITPs).[5] Its metabolic journey is complex, placing it at the origin of several major signaling cascades.

-

Phosphorylation Cascade: The inositol headgroup of SAPI can be reversibly phosphorylated by a series of specific lipid kinases and phosphatases at the 3, 4, and 5 hydroxyl positions.[6] This creates a family of seven distinct phosphoinositide (PPI) species, including the well-studied phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃).[3][7] Each of these phosphorylated derivatives acts as a unique signaling molecule or a docking site on the membrane, recruiting specific proteins to regulate diverse cellular processes.[6][8]

-

Hydrolysis by Phospholipase C (PLC): Upon receptor stimulation, PI(4,5)P₂, which is derived from SAPI, is hydrolyzed by phospholipase C (PLC).[7][9] This reaction generates two potent second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum.[3][7]

-

Diacylglycerol (DAG): A lipid that remains in the plasma membrane to activate Protein Kinase C (PKC). The DAG produced is specifically 1-stearoyl-2-arachidonoyl-sn-glycerol.[4][10]

-

-

Hydrolysis by Phospholipase A₂ (PLA₂): SAPI and other phospholipids can be targeted by phospholipase A₂ (PLA₂), which specifically cleaves the fatty acid at the sn-2 position, releasing arachidonic acid. This free arachidonic acid is the precursor for the synthesis of eicosanoids (prostaglandins, leukotrienes, etc.), which are powerful mediators of inflammation.

Part 2: SAPI's Role in Core Cellular Signaling Pathways

SAPI is not merely a structural lipid; it is the foundational substrate for signaling pathways that govern everything from cell growth and proliferation to neurotransmission and inflammation.[7][11]

The Phosphoinositide (PI) Signaling Pathway

The PI pathway is a central signaling system in eukaryotes.[12] Extracellular signals, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, activating PLC.[3][7] PLC then cleaves PI(4,5)P₂ into IP₃ and DAG.[9] This bifurcation of the signal leads to a coordinated cellular response: IP₃-mediated calcium release and DAG-mediated PKC activation.[7][9] This system, often called the "double messenger system," is critical for inflammation, metabolism, apoptosis, memory, and immune responses.[3][7]

The phosphorylation of PI to form PI(3,4,5)P₃ by PI 3-kinase (PI3K) initiates the PI3K-Akt pathway, a master regulator of cell proliferation, survival, and metabolism.[7][8]

Diagram of the Phosphoinositide Signaling Cascade

Sources

- 1. ebiohippo.com [ebiohippo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. longdom.org [longdom.org]

- 4. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]

- 9. aklectures.com [aklectures.com]

- 10. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel roles of phosphoinositides in signaling, lipid transport, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Discovery and History of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is a seemingly unassuming phospholipid that resides within the intricate tapestry of the cell membrane. However, to view it as a mere structural component would be a profound understatement. SAPI is a pivotal nexus in cellular signaling, a precisely crafted molecule whose specific acyl chain composition dictates the generation of potent second messengers that govern a vast array of physiological and pathological processes. This in-depth technical guide navigates the historical journey of SAPI's discovery, from the early, broader explorations of phosphoinositide turnover to the modern lipidomic techniques that have unveiled its unique significance. We will delve into the seminal experiments that identified its characteristic stearoyl and arachidonoyl moieties, explore its central role in generating critical signaling molecules like 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and arachidonic acid, and provide detailed methodologies for its study. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of SAPI's history and its enduring importance in cellular signaling.

From a "Phosphoinositide Effect" to a Specific Molecular Player: The Early History

The story of SAPI is intrinsically linked to the broader history of phosphoinositide (PI) signaling. In the mid-20th century, the scientific community was beginning to unravel the complexities of how cells respond to external stimuli. A pivotal moment came in the 1950s with the work of Mabel and Lowell Hokin, who observed a rapid turnover of phosphoinositides in response to acetylcholine in pancreas slices.[1] This "phosphoinositide effect" was a groundbreaking discovery, suggesting that these lipids were not merely static components of the cell membrane but were actively involved in cellular communication.[1]

For decades following the Hokins' discovery, research focused on the overall changes in the PI pool. Early analytical methods, such as thin-layer chromatography (TLC) and radiolabeling with ³²P or ³H-myo-inositol, were instrumental in these initial studies but lacked the resolution to differentiate between individual molecular species of PI.[1] The focus was on the inositol headgroup and its phosphorylation states, a field that would later be revolutionized by the work of Michael Berridge and others on inositol trisphosphate (IP₃) as a second messenger for calcium release.

The transition from viewing PI as a homogenous entity to appreciating the significance of its fatty acid composition was a gradual but crucial evolution. A key piece of the puzzle emerged from studies on platelets, which are highly responsive to stimuli and exhibit robust PI turnover. A landmark 1981 study by Prescott and Majerus investigated the fatty acid composition of PI and phosphatidic acid (PA) in thrombin-stimulated human platelets.[2] Their meticulous analysis revealed a striking finding: both PI and the newly synthesized PA were highly enriched in stearic acid (18:0) and arachidonic acid (20:4).[2] Even with the significant turnover of the lipid pool during stimulation, this "arachidonyl-stearyl structure" was remarkably preserved.[2] This was one of the first definitive pieces of evidence that a specific molecular species of PI, namely 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol, was not just present, but was the predominant and actively metabolized form in this critical signaling cell type.

This discovery shifted the paradigm. It became clear that the identity of the fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone was not random but was a critical determinant of the lipid's function. The specific 18:0/20:4 configuration of SAPI was now recognized as a key feature, setting the stage for understanding its unique role in generating specific downstream signaling molecules.

The Central Role of SAPI in Second Messenger Generation

The significance of SAPI's unique structure lies in the specific second messengers it generates upon enzymatic cleavage. Two key enzyme families, Phospholipase C (PLC) and Phospholipase A₂ (PLA₂), act on SAPI to release potent signaling molecules.

Phospholipase C and the Genesis of a Unique Diacylglycerol

Phospholipase C (PLC) enzymes catalyze the hydrolysis of the phosphodiester bond between the glycerol backbone and the phosphate group of phosphoinositides.[3][4] When activated by cell surface receptors, PLC acts on phosphatidylinositol 4,5-bisphosphate (PIP₂), which is often derived from SAPI, to generate two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]

The DAG produced from the hydrolysis of SAPI-derived PIP₂ is specifically 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) .[5][6][7][8][9] This is not just any DAG; its specific acyl chain composition confers distinct biological activities. SAG is a potent activator of several isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[6][8] Furthermore, SAG is a key player in the activation of RasGRP, a guanine nucleotide exchange factor for the small GTPase Ras, thereby linking lipid signaling to the MAPK/ERK pathway.[7]

The generation of SAG from SAPI is also the primary route for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . Diacylglycerol lipase (DAGL) specifically hydrolyzes the ester bond at the sn-1 position of SAG to release 2-AG, a critical retrograde messenger in the nervous system and a modulator of immune responses.

Phospholipase A₂ and the Release of Arachidonic Acid

The arachidonic acid at the sn-2 position of SAPI is a precursor to a large family of inflammatory and signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. The release of this crucial fatty acid is catalyzed by Phospholipase A₂ (PLA₂) enzymes.[10][11][12]

Cytosolic PLA₂ (cPLA₂), in particular, shows a preference for phospholipids containing arachidonic acid at the sn-2 position.[10] Upon cellular stimulation, cPLA₂ translocates to the membrane and specifically hydrolyzes the ester bond at the sn-2 position of phospholipids like SAPI, releasing free arachidonic acid. This liberated arachidonic acid can then be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate a diverse array of eicosanoids with potent biological activities.

The high prevalence of the stearoyl-arachidonoyl structure in cellular phosphoinositides ensures a readily available pool of arachidonic acid for the rapid synthesis of these important signaling molecules upon cellular activation.

The SAPI Signaling Cascade: A Visual Representation

The central role of SAPI in cellular signaling can be visualized as a branching pathway leading to the generation of multiple potent second messengers.

Figure 1: The SAPI Signaling Pathway. This diagram illustrates the enzymatic processing of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) by Phospholipase C (PLC) and Phospholipase A₂ (PLA₂) to generate a cascade of second messengers.

Methodologies for the Study of SAPI: From Historical to Modern Techniques

The evolution of our understanding of SAPI is a direct reflection of the advancements in analytical chemistry.

Historical Methodologies: Laying the Foundation

The early studies that first hinted at the specific acyl composition of phosphoinositides relied on a combination of techniques that, while laborious by today's standards, were groundbreaking for their time.

Table 1: Key Historical Techniques for Phosphoinositide Analysis

| Technique | Principle | Key Contribution | Limitations |

| Thin-Layer Chromatography (TLC) | Separation of lipids based on their polarity on a solid support. | Initial separation of different phospholipid classes. | Low resolution, unable to separate molecular species. |

| Radiolabeling (³²P, ³H-myo-inositol) | Incorporation of radioactive isotopes to trace the turnover of phosphoinositides. | Demonstrated the dynamic nature of PI metabolism. | Did not provide information on acyl chain composition. |

| Gas Chromatography (GC) | Separation of volatile fatty acid methyl esters derived from hydrolyzed lipids. | Enabled the identification and quantification of the fatty acid composition of the total PI pool. | Required derivatization and did not provide information on the specific pairing of fatty acids on the glycerol backbone. |

Protocol: A Generalized Historical Workflow for Determining PI Fatty Acid Composition

-

Cell Stimulation and Lipid Extraction:

-

Platelets or other cells of interest are stimulated with an agonist (e.g., thrombin).

-

The reaction is quenched, and total lipids are extracted using a chloroform/methanol solvent system (e.g., Folch extraction).

-

-

Phospholipid Separation:

-

The extracted lipids are separated by two-dimensional thin-layer chromatography (TLC) to isolate the phosphatidylinositol spot.

-

-

Hydrolysis and Derivatization:

-

The PI spot is scraped from the TLC plate, and the lipids are eluted.

-

The fatty acids are cleaved from the glycerol backbone by saponification (alkaline hydrolysis).

-

The free fatty acids are then converted to their more volatile methyl ester derivatives (fatty acid methyl esters - FAMEs) by reaction with a methylating agent (e.g., BF₃-methanol).

-

-

Gas Chromatography Analysis:

-

The FAMEs are injected into a gas chromatograph, where they are separated based on their boiling points and chain lengths.

-

The retention times of the peaks are compared to known standards to identify the individual fatty acids.

-

The area under each peak is proportional to the amount of that fatty acid, allowing for quantification of the relative fatty acid composition.

-

Modern Methodologies: The Era of Lipidomics

The advent of "soft" ionization mass spectrometry techniques, particularly electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), revolutionized the field of lipid analysis, giving rise to the discipline of lipidomics. These methods allow for the direct analysis of intact lipid molecules, providing detailed information about their headgroups and acyl chain composition.

Table 2: Modern Analytical Techniques for SAPI Analysis

| Technique | Principle | Key Contribution |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of lipid species by liquid chromatography followed by mass analysis. | High-resolution separation and quantification of individual molecular species of PI, including SAPI.[5] |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected lipid ions to generate characteristic fragment ions. | Provides detailed structural information, including the identity and position of the fatty acyl chains.[5] |

Workflow: A Modern LC-MS/MS Approach for SAPI Identification and Quantification

Figure 2: Modern LC-MS/MS Workflow for SAPI Analysis. This diagram outlines the key steps in the contemporary analysis of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) from biological samples.

Conclusion and Future Directions

The journey to understand 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol has been a microcosm of the evolution of our understanding of cellular signaling. From the initial observations of a generalized "phosphoinositide effect" to the precise identification of this specific molecular species and its downstream signaling consequences, the story of SAPI highlights the critical importance of molecular structure in dictating biological function.

For researchers, scientists, and drug development professionals, a deep appreciation of SAPI's history and signaling role is essential. The enzymes that metabolize SAPI, such as specific isoforms of PLC and PLA₂, represent promising targets for therapeutic intervention in a range of diseases, including inflammatory disorders, neurological conditions, and cancer. The continued development of advanced lipidomic techniques will undoubtedly uncover further subtleties in the regulation and function of SAPI and other specific lipid species, opening new avenues for understanding and treating human disease. The once-unseen architect of cellular signaling is now in the spotlight, and its intricate designs continue to inspire new frontiers of scientific inquiry.

References

- The Discovery of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) as a Bioactive Lipid: A Technical Guide. (2025). BenchChem.

- Prescott, S. M., & Majerus, P. W. (1981). Fatty acid composition of phosphatidylinositol and phosphatidic acid in stimulated platelets. Persistence of arachidonyl-stearyl structure. The Journal of biological chemistry, 256(16), 8461–8464.

- Irvine, R. F. (2016). A short history of inositol lipids. Journal of lipid research, 57(9), 1563–1571.

- Unraveling Phosphatidylinositol: Mass Spectrometry and Its Biological Significance. (n.d.).

- 1-Stearoyl-2-Arachidonoyl-sn-Glycerol. (n.d.). Echelon Biosciences.

- Phosphatidylinositol. (n.d.). In Wikipedia. Retrieved January 3, 2026.

- Lipidomic analysis of phosphatidylinositol (PI) and phosphatidylserine... (n.d.).

- Fatty acid composition of human plasma lipoprotein phosphatidylinositols. (1981). Biochimica et biophysica acta, 665(3), 434–441.

- 1-Stearoyl-2-Arachidonoyl-sn-Glycerol. (n.d.). Cayman Chemical.

- 1-Stearoyl-2-arachidonoyl-sn-glycerol. (n.d.). MedChemExpress.

- Zhang, Y., et al. (2020). Lipidome-Wide Characterization of Phosphatidylinositols and Phosphatidylglycerols on C=C Location Level. Analytical chemistry, 92(15), 10476–10484.

- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol | 1331751-28-0. (n.d.). Biosynth.

- 1-Stearoyl-2-arachidonoyl-sn-glycerol | CAS 65914-84-3. (n.d.). Santa Cruz Biotechnology.

- Phosphoinositides. (n.d.).

- Abe, A., et al. (2021). Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids. Frontiers in cell and developmental biology, 9, 769931.

- O'Donnell, V. B., et al. (2014). Platelet lipidomics: a modern day perspective on lipid discovery and characterization in platelets.

- Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids. (2021).

- Vance, D. E. (2015). Historical perspective: phosphatidylserine and phosphatidylethanolamine from the 1800s to the present. Journal of lipid research, 56(11), 2067–2077.

- Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention. The Journal of biological chemistry, 284(14), 8977–8981.

- The Phosphatidylinositol Synthase-Catalyzed Formation of Phosphatidylinositol Does Not Exhibit Acyl Chain Specificity. (2016).

- Kramer, R. M., et al. (1987). Hydrolysis of 1-alkyl-2-arachidonoyl-sn-glycero-3-phosphocholine, a common precursor of platelet-activating factor and eicosanoids, by human platelet phospholipase A2. The Journal of biological chemistry, 262(12), 5762–5767.

- Phospholipase c – Knowledge and References. (n.d.). Taylor & Francis.

- 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol 5-phosph

- 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1d-myo-inositol 4-phosph

- Rhee, S. G. (2001). Regulation of phosphoinositide-specific phospholipase C. Annual review of biochemistry, 70, 281–312.

- Regulation of Phosphoinositide-Specific Phospholipase C. (2001). NCBI.

Sources

- 1. A short history of inositol lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid composition of phosphatidylinositol and phosphatidic acid in stimulated platelets. Persistence of arachidonyl-stearyl structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of phosphoinositide-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI)

Abstract

This technical guide provides a comprehensive examination of the molecular architecture of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a pivotal glycerophospholipid in cellular signaling. We will deconstruct its constituent components—stearic acid, arachidonic acid, the sn-glycero-3-phosphate backbone, and the myo-inositol headgroup—to build a complete understanding of its three-dimensional structure and chemical properties. This guide will further explore the biosynthesis of SAPI, its critical role as a precursor to second messengers in the phosphoinositide signaling pathway, and its significance in drug development. Methodologies for the extraction and analysis of SAPI will be detailed, providing researchers with the foundational knowledge to investigate this vital signaling lipid.

Molecular Architecture of SAPI

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol, a member of the phosphatidylinositol (PI) family, is an amphiphilic molecule with a distinct polar head group and a nonpolar tail, enabling its integration into cellular membranes.[1] The precise arrangement of its fatty acid chains is of paramount biological importance. The IUPAC name for this molecule is [(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate.[1]

The structure of SAPI can be dissected into four primary components:

-

sn-1 Position: Stearic Acid

-

sn-2 Position: Arachidonic Acid

-

Backbone: sn-Glycerol-3-phosphate

-

Headgroup: myo-Inositol

The Acyl Chains: A Tale of Saturation and Unsaturation

The fatty acid composition at the sn-1 and sn-2 positions of the glycerol backbone is a defining feature of SAPI, contributing significantly to its physicochemical properties and biological function.

Attached to the sn-1 position is stearic acid, a long-chain saturated fatty acid with the chemical formula C₁₈H₃₆O₂.[2][3][4] Its IUPAC name is octadecanoic acid.[2][5][6] The absence of double bonds in its 18-carbon chain results in a linear and flexible structure, allowing for tight packing within the lipid bilayer.[2][3] This contributes to the stability and reduced fluidity of the membrane microenvironment where SAPI resides.

Table 1: Properties of Stearic Acid

| Property | Value |

| Chemical Formula | C₁₈H₃₆O₂ |

| Molar Mass | 284.48 g/mol |

| Melting Point | 69.6 °C |

| Boiling Point | 361 °C |

| IUPAC Name | Octadecanoic Acid |

In contrast, the sn-2 position is occupied by arachidonic acid, a polyunsaturated omega-6 fatty acid with the chemical formula C₂₀H₃₂O₂.[7][8] Its IUPAC name is all-cis-5,8,11,14-eicosatetraenoic acid.[7][8][9] The presence of four cis double bonds introduces significant kinks into the 20-carbon chain, preventing tight packing and increasing the fluidity of the membrane.[3] This structural feature is also critical for its role as a precursor to eicosanoid signaling molecules.[7][10]

Table 2: Properties of Arachidonic Acid

| Property | Value |

| Chemical Formula | C₂₀H₃₂O₂ |

| Molar Mass | 304.47 g/mol |

| Double Bonds | 4 (cis) at ω-6 |

| IUPAC Name | (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid |

The Stereospecific Backbone: sn-Glycerol-3-phosphate

The glycerol backbone provides the structural scaffold for SAPI. The stereospecific numbering (sn) indicates a defined configuration of the substituents around the central carbon atom of the glycerol molecule. In SAPI, the phosphate group is attached to the third carbon, forming sn-glycerol-3-phosphate.[11][12][13] This stereochemistry is crucial for the specific recognition and activity of enzymes involved in phosphoinositide metabolism.

The Polar Headgroup: myo-Inositol

Attached to the phosphate group is the myo-inositol ring, a six-carbon cyclitol.[14][15] Myo-inositol is the most common of the nine possible stereoisomers of inositol and is characterized by having one axial and five equatorial hydroxyl groups in its stable chair conformation.[15][16][17] This specific arrangement of hydroxyl groups provides multiple sites for phosphorylation, which is the basis of the diverse family of phosphoinositides.

Biosynthesis and Cellular Localization

The synthesis of phosphatidylinositol, including SAPI, occurs primarily at the endoplasmic reticulum (ER).[1][18][19] The process begins with the acylation of glycerol-3-phosphate to form phosphatidic acid (PA).[1] PA is then converted to CDP-diacylglycerol, which subsequently reacts with inositol to form phosphatidylinositol in a reaction catalyzed by PI synthase.[1][18][19] While the initial PI molecule may have varied fatty acid compositions, it undergoes a remodeling process to achieve the characteristic enrichment of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position.[18][19]

Caption: Simplified biosynthesis pathway of Phosphatidylinositol.

Role in Cellular Signaling: The Phosphoinositide Pathway

SAPI is a key player in the phosphoinositide signaling system, a critical mechanism for transducing extracellular signals into intracellular responses.[20][21] The inositol headgroup of SAPI can be reversibly phosphorylated by a family of kinases at the 3, 4, and 5 positions of the inositol ring, generating a variety of phosphoinositides, including phosphatidylinositol 4-phosphate (PIP), phosphatidylinositol 4,5-bisphosphate (PIP₂), and phosphatidylinositol 3,4,5-trisphosphate (PIP₃).[1][20][22]

These phosphorylated derivatives act as docking sites for a multitude of signaling proteins, thereby regulating a vast array of cellular processes such as cell growth, proliferation, survival, and migration.[20][23]

A crucial signaling event is the hydrolysis of PIP₂ by phospholipase C (PLC) in response to the activation of G protein-coupled receptors or receptor tyrosine kinases.[20][24] This enzymatic cleavage generates two important second messengers:

-

Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[20][24]

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and activates protein kinase C (PKC).[20][24]

The specific diacylglycerol produced from the hydrolysis of SAPI-derived PIP₂ is 1-stearoyl-2-arachidonoyl-glycerol (SAG), which has its own signaling properties. Furthermore, the arachidonic acid released from the sn-2 position can be further metabolized to produce eicosanoids, another class of potent signaling molecules.[7]

Caption: The Phosphoinositide Signaling Pathway initiated from SAPI.

Experimental Methodologies: Extraction and Analysis of SAPI

The study of SAPI and other phosphoinositides presents unique challenges due to their low abundance and polar nature.[25][26]

Extraction Protocol

A common method for the extraction of phosphoinositides from biological samples is based on the Bligh and Dyer method, with modifications to account for the acidic nature of these lipids.[25]

Step-by-Step Methodology:

-

Homogenization: Homogenize the cell or tissue sample in a mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and a slightly acidic aqueous solution (e.g., 0.1 M HCl) to induce phase separation. The acidic condition helps to protonate the phosphate groups, improving their partitioning into the organic phase.

-

Lipid Extraction: The lower organic phase, containing the lipids, is carefully collected.

-

Washing: The organic phase is washed with a synthetic upper phase (chloroform:methanol:acidic water) to remove non-lipid contaminants.

-

Drying and Storage: The solvent from the final organic phase is evaporated under a stream of nitrogen, and the lipid extract is stored at -80°C.

Analytical Techniques

Mass spectrometry (MS) has become a powerful tool for the detailed analysis of phosphoinositide molecular species.[22][26][27]

Table 3: Mass Spectrometric Approaches for SAPI Analysis

| Technique | Description | Advantages | Limitations |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Allows for the separation of different phosphoinositide classes and isomers, and provides structural information on the acyl chains. | Requires specialized columns and methods for isomer separation. |

| Direct Infusion ESI-MS | Electrospray ionization mass spectrometry without prior chromatographic separation. | High-throughput analysis. | Does not separate isomers and can suffer from ion suppression. |

Recent advancements in high-performance ion chromatography coupled with selected reaction monitoring mass spectrometry have enabled the sensitive and accurate quantification of phosphoinositide isomers.[28][29]

Significance in Drug Development

The enzymes involved in the phosphoinositide signaling pathway, such as PI3-kinases and PLC, are critical regulators of cell function and are often dysregulated in diseases like cancer and inflammatory disorders.[21][30] Therefore, these enzymes are attractive targets for drug development. A thorough understanding of the structure and metabolism of their substrates, including SAPI, is essential for the design of specific and effective inhibitors.

Conclusion

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol is a highly specific and vital component of cellular membranes. Its unique structure, featuring a saturated fatty acid at the sn-1 position and a polyunsaturated fatty acid at the sn-2 position, coupled with a myo-inositol headgroup, dictates its physicochemical properties and its central role in cellular signaling. As our understanding of the intricacies of the phosphoinositide pathway deepens, so too does the appreciation for the precise molecular architecture of SAPI and its implications for both fundamental cell biology and therapeutic intervention.

References

-

Wikipedia. Phosphatidylinositol. [Link]

-

CUSABIO. The Function of the Phosphatidylinositol Signaling System. [Link]

-

PubMed. Phosphatidylinositol biosynthesis: biochemistry and regulation. [Link]

-

ResearchGate. Structures of the nine stereoisomers of inositol. [Link]

-

Bionity. Arachidonic acid. [Link]

-

Wikipedia. Arachidonic acid. [Link]

-

PubMed. Phosphatidylinositol synthesis at the endoplasmic reticulum. [Link]

-

University College London. Phosphatidylinositol synthesis at the endoplasmic reticulum. [Link]

-

Inositols. Structures and Numbering. [Link]

-

Vedantu. Stearic Acid: Formula, Properties, Uses & Safety Explained. [Link]

-

Longdom Publishing. A Brief note on Phosphatidylinositol (PI) Signal Pathway. [Link]

-

BYJU'S. Stearic Acid Structural Formula. [Link]

-

Wikipedia. Stearic acid. [Link]

-

Wikipedia. Inositol. [Link]

-

Wikipedia. Glycerol 3-phosphate. [Link]

-

Isolation, Separation, and Analysis of Phosphoinositides from Biological Sources. [Link]

-

SiChem. Nomenclature of the Inositol Phosphates. [Link]

-

NIH. The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series. [Link]

-

Advances in phosphoinositide profiling by mass spectrometry. [Link]

-

Bioway. How Phospholipids Contribute to Cell Signaling and Communication. [Link]

-

PubMed. Methods for analyzing phosphoinositides using mass spectrometry. [Link]

-

PubMed. Extraction, separation, and analysis of plant phosphoinositides and complex glycolipids. [Link]

-

ResearchGate. (PDF) Structural Basis for Phosphatidylinositol-Phosphate Biosynthesis. [Link]

-

PubChem. Arachidonic Acid. [Link]

-

LIPID MAPS. Arachidonic acid. [Link]

-

ResearchGate. Methods for analyzing phosphoinositides using mass spectrometry | Request PDF. [Link]

-

PubChem. 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol 5-phosphate. [Link]

-

ACS Publications. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. [Link]

-

PubMed Central. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. [Link]

-

PubChem. (5,6,8,9,11,12,14,15-3H)Arachidonic acid. [Link]

-

PubChemLite. 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1d-myo-inositol 4-phosphate(3-). [Link]

-

NIH. sn-Glycerol 3-phosphate. [Link]

-

LIPID MAPS. Structure Database (LMSD). [Link]

-

PubChem. sn-Glycero-3-phosphoglycerol. [Link]

-

BioHippo. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol. [Link]

-

PubChemLite. 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1d-myo-inositol 5-phosphate(3-). [Link]

-

NIH. Detection and manipulation of phosphoinositides. [Link]

-

Showing metabocard for Glycerol 3-phosphate (HMDB0000126). [Link]

-

PubChem. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. [Link]

Sources

- 1. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 2. pishrochem.com [pishrochem.com]

- 3. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Stearic acid - Wikipedia [en.wikipedia.org]

- 6. Stearic acid | 57-11-4 [chemicalbook.com]

- 7. Arachidonic_acid [bionity.com]

- 8. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 9. Arachidonic Acid | C20H32O2 | CID 444899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. LIPID MAPS [lipidmaps.org]

- 11. Glycerol 3-phosphate - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sn-Glycerol 3-phosphate | C3H9O6P | CID 439162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 15. Inositol - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Nomenclature - SiChem [sichem.de]

- 18. Phosphatidylinositol synthesis at the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. cusabio.com [cusabio.com]

- 21. The Role of Phosphoinositides in Signaling and Disease: Introduction to the Thematic Review Series - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jsbms.jp [jsbms.jp]

- 23. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]

- 24. longdom.org [longdom.org]

- 25. Isolation, Separation, and Analysis of Phosphoinositides from Biological Sources | Springer Nature Experiments [experiments.springernature.com]

- 26. Methods for analyzing phosphoinositides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Phosphatidylinositol biosynthesis: biochemistry and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol in membrane composition

An In-Depth Technical Guide to 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) in Membrane Composition and Cellular Signaling

Foreword for the Advanced Researcher

This guide delves into the molecular intricacies of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol, a specific and highly significant phosphatidylinositol (PI) species, often denoted as PI(18:0/20:4). While phosphatidylinositols as a class are recognized for their critical roles in cell biology, the profound biological imperative for the near-ubiquitous pairing of a saturated stearic acid at the sn-1 position with a polyunsaturated arachidonic acid at the sn-2 position is a central theme of modern lipid research. This document moves beyond a general overview to provide a detailed synthesis of SAPI's lifecycle, its influence on membrane architecture, its pivotal role as a signaling precursor, and the state-of-the-art methodologies for its investigation. It is intended for professionals in cellular biology, biochemistry, and drug development who require a deep, mechanistic understanding of how this specific lipid species underpins cellular function and presents opportunities for therapeutic intervention.

Part 1: The Molecular Identity of SAPI

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol is an anionic glycerophospholipid that constitutes a key component of the inner leaflet of eukaryotic cell membranes.[1] Its structure is defined by a glycerol backbone esterified with stearic acid (a saturated 18-carbon fatty acid) at the sn-1 position and arachidonic acid (a polyunsaturated 20-carbon fatty acid with four double bonds) at the sn-2 position. The phosphate group at the sn-3 position is linked to a myo-inositol headgroup.

This specific acyl chain composition is not a random occurrence; it is the most abundant molecular species of PI in many mammalian tissues, particularly in the brain, where it can represent up to 70% of the total PI(4,5)P₂ pool.[2] The evolutionary conservation of this 18:0/20:4 structure, often referred to as the canonical composition, strongly implies a unique functional significance that is still being fully elucidated.[3]

Part 2: The Lifecycle of SAPI: A Journey of Synthesis and Remodeling

The prevalence of the 18:0/20:4 acyl chain configuration in cellular PIs is not a direct result of its initial synthesis but rather a consequence of a meticulous remodeling process.

De Novo Synthesis and Acyl Chain Remodeling

The journey begins at the endoplasmic reticulum (ER), the primary site for the synthesis of major phospholipids.[4][5] De novo PI synthesis involves two key enzymatic steps:

-

CDP-Diacylglycerol Synthase (CDS) converts phosphatidic acid (PA) into CDP-diacylglycerol (CDP-DAG).

-

PI Synthase (PIS) then catalyzes the reaction of CDP-DAG with myo-inositol to form PI.[4][5]

Crucially, the PI molecules newly synthesized via this pathway do not typically have the 18:0/20:4 acyl chain profile.[6] Instead, they reflect the broader pool of available fatty acids and diacylglycerols. To achieve the highly specific SAPI structure, the cell employs a deacylation-reacylation process known as the Lands Cycle . This remodeling involves phospholipases that remove the fatty acid at the sn-2 position, followed by acyltransferases that specifically incorporate arachidonic acid. This ensures the high enrichment of the 18:0/20:4 species that is critical for its downstream functions.[4]

Part 3: SAPI's Role in Shaping Membrane Architecture

The unique, asymmetric structure of SAPI—with one saturated and one highly unsaturated tail—imparts distinct biophysical properties that influence membrane dynamics and organization.

Membrane Fluidity and Microdomain Partitioning

The presence of the polyunsaturated arachidonic acid chain in SAPI would intuitively suggest its preferential localization to more fluid, liquid-disordered (Ld) regions of the plasma membrane. However, the reality is more complex. While SAPI itself may favor disordered domains, its phosphorylated derivative, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), is found in both liquid-disordered and cholesterol- and sphingolipid-enriched liquid-ordered (Lo) domains, also known as lipid rafts.[7][8][9]

This partitioning is critical for signaling, as rafts serve as platforms to concentrate specific proteins and lipids for efficient signal transduction.[7][10] The interaction of PI(4,5)P₂ with basic amino acid residues on proteins can help sequester it into these raft microdomains, overcoming the general tendency for polyunsaturated lipids to be excluded.[8] Furthermore, the degree of acyl chain saturation has been shown to regulate the order of the nanodomains that PI(4,5)P₂ forms, highlighting the functional importance of the specific fatty acid tails.[3]

Part 4: The Epicenter of Signaling: SAPI as a Master Precursor

SAPI's most profound role is as the primary precursor for the PI(4,5)P₂ signaling hub. This single lipid species is the starting point for multiple, fundamental signaling cascades.

The Phosphorylation Cascade

At the plasma membrane, SAPI is sequentially phosphorylated by lipid kinases to become a key signaling molecule.[10]

-

PI 4-Kinase (PI4K) phosphorylates PI at the 4-position of the inositol ring to produce PI 4-phosphate (PI4P).

-

PI4P 5-Kinase (PIP5K) then phosphorylates PI4P at the 5-position to generate PI(4,5)P₂, the most abundant phosphoinositide at the plasma membrane.[10]

The resulting PI(4,5)P₂ molecule, retaining the 18:0/20:4 acyl backbone, is now poised at a critical signaling nexus.

Caption: SAPI is sequentially phosphorylated to form the signaling lipid PI(4,5)P₂.

Generation of Critical Second Messengers

PI(4,5)P₂(18:0/20:4) is the substrate for two of the most important signaling pathways in cell biology:

-

The Phospholipase C (PLC) Pathway: Upon receptor activation, PLC hydrolyzes PI(4,5)P₂ to generate two distinct second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) .[10][11] IP₃ diffuses into the cytosol to trigger calcium release from the ER, while the DAG produced retains the 1-stearoyl-2-arachidonoyl glycerol backbone, which is a potent activator of Protein Kinase C (PKC).

-

The Phosphoinositide 3-Kinase (PI3K) Pathway: PI3K phosphorylates PI(4,5)P₂ at the 3-position of the inositol ring, creating phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃) .[10][11] This lipid serves as a docking site on the membrane for proteins containing Pleckstrin Homology (PH) domains, thereby activating critical downstream pathways like the Akt signaling cascade, which regulates cell growth, survival, and proliferation.[11]

Furthermore, the arachidonic acid at the sn-2 position can be liberated by the action of phospholipase A₂ (PLA₂) . This free arachidonic acid is the precursor for the biosynthesis of eicosanoids, a large family of potent signaling molecules including prostaglandins and leukotrienes that are heavily involved in inflammation and immunity.

Caption: PI(4,5)P₂ with a SAPI backbone is a hub for major signaling pathways.

Part 5: Methodologies for the Study of SAPI

Investigating a specific lipid species like SAPI requires specialized techniques that can resolve its structure and quantify its abundance.

Table 1: Key Methodologies for SAPI Research

| Technique | Application | Key Insights Provided | Limitations |

| Acidified Solvent Extraction | Isolation of total lipids from cells/tissues. | Provides a crude lipid extract containing PIs for downstream analysis. | Non-selective; requires further purification or separation. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and quantification of specific lipid species. | Unambiguous identification and absolute quantification of PI(18:0/20:4) and its phosphorylated derivatives.[11][12][13] | Requires specialized equipment and expertise; can be destructive to the sample. |

| Fluorescent Protein Biosensors | Live-cell imaging of phosphoinositide dynamics. | Real-time visualization of the localization and relative changes in PI(4,5)P₂ or PI4P pools.[14] | Does not provide acyl chain information; sensors can potentially buffer lipid pools. |

Experimental Protocol: Targeted Lipidomics of SAPI via LC-MS/MS

This protocol provides a workflow for the quantitative analysis of SAPI and its derivatives. The causality behind each step is crucial for success.

1. Lipid Extraction (Self-Validating System):

-

Rationale: To efficiently extract acidic lipids like PI while minimizing degradation. A two-phase solvent system ensures separation of lipids from polar metabolites.

-

Procedure:

-

Homogenize cell pellets or tissues in an ice-cold solution of methanol:chloroform (2:1, v/v).

-

Add a known amount of an internal standard (e.g., a non-biological PI species like PI(17:0/17:0)) for absolute quantification. This internal control validates extraction efficiency and instrument performance.

-

Acidify the mixture with HCl to ensure full protonation and recovery of anionic lipids.

-

Add chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen and store at -80°C.

-

2. Liquid Chromatography (LC) Separation:

-

Rationale: To separate different lipid classes and resolve isomers before they enter the mass spectrometer, reducing ion suppression and improving accuracy.

-

Procedure:

-

Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol).

-

Inject the sample onto a reverse-phase C18 column.

-

Elute lipids using a gradient of mobile phases (e.g., water/acetonitrile with formic acid and ammonium formate). The gradient separates lipids based on their hydrophobicity.

-

3. Tandem Mass Spectrometry (MS/MS) Analysis:

-

Rationale: To specifically identify and quantify the target lipid. The first mass analyzer (MS1) selects the parent ion by its mass-to-charge ratio (m/z), and the second (MS2) analyzes the fragments after collision-induced dissociation, providing structural confirmation.

-

Procedure:

-

Operate the mass spectrometer in negative ion mode, as PIs are anionic.

-

Set up a Multiple Reaction Monitoring (MRM) method. For SAPI (PI 18:0/20:4), the precursor ion m/z would be ~885.5.

-

Monitor for characteristic fragment ions, such as those corresponding to the stearoyl (m/z 283.3) and arachidonoyl (m/z 303.2) fatty acid tails, and the inositol-phosphate headgroup.

-

Quantify the SAPI peak area relative to the internal standard.

-

Caption: Workflow for targeted LC-MS/MS analysis of SAPI.

Part 6: Therapeutic Horizons and Future Directions

Given the central role of SAPI-derived lipids in signaling, the pathways they initiate are frequently dysregulated in disease and are major targets for drug development.

-

Oncology: The PI3K/Akt pathway is one of the most commonly hyperactivated signaling routes in human cancer. Consequently, numerous PI3K inhibitors have been developed as cancer therapeutics.

-

Inflammation and Immunology: The release of arachidonic acid from SAPI-derived phospholipids is the rate-limiting step in the production of pro-inflammatory eicosanoids. Targeting the enzymes involved, such as PLA₂ and cyclooxygenases (COX), is a cornerstone of anti-inflammatory therapy.

Unanswered Questions and Future Research: The overwhelming prevalence of the 18:0/20:4 acyl chain structure in signaling PIs remains a fundamental question. Why this specific combination? Research suggests this asymmetry may offer unique mechanical advantages for membrane vesiculation and may fine-tune the activity of membrane-bound enzymes.[3] Future work combining advanced mass spectrometry, super-resolution microscopy, and molecular dynamics simulations will be essential to fully unravel the specific biophysical and signaling advantages conferred by the SAPI backbone.

References

- Intermolecular interaction of phosphatidylinositol with the lipid raft molecules sphingomyelin and cholesterol - PMC - NIH. (n.d.).

- Milne, S. B., Ivanova, P. T., DeCamp, D., Hsueh, R. C., & Brown, H. A. (2005). A targeted mass spectrometric analysis of phosphatidylinositol phosphate species. Journal of Lipid Research, 46(8), 1796–1802.

- Milne, S. B., Ivanova, P. T., DeCamp, D., Hsueh, R. C., & Brown, H. A. (2005). A targeted mass spectrometric analysis of phosphatidylinositol phosphate species. PubMed.

- Phosphatidylinositol synthesis at the endoplasmic reticulum - UCL Discovery. (n.d.).

- Unraveling Phosphatidylinositol: Mass Spectrometry and Its Biological Significance. (n.d.).

- Laux, T., Fukami, K., Thelen, M., Golub, T., Frey, D., & Caroni, P. (2000). Role of GAP-43 in Sequestering Phosphatidylinositol 4,5-Bisphosphate to Raft Bilayers. The Journal of Cell Biology, 151(7), 1421-1430.

- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol | Endogenous Metabolite. (n.d.).

- Sohn, Y. S., Tanimura, A., & Neher, E. (2021). Compartmentalization of phosphatidylinositol 4,5-bisphosphate metabolism into plasma membrane liquid-ordered/raft domains. PNAS.

- Hammond, G. R. V., & Balla, T. (2015). Detection and manipulation of phosphoinositides. FEBS Journal, 282(11), 2087–2102.

- Acyl-chain saturation regulates the order of phosphatidylinositol 4,5-bisphosphate nanodomains. (2021). Research Communities by Springer Nature.

- PI(18:0/20:4(5Z,8Z,11Z,14Z)) (HMDB0009815). Human Metabolome Database. (n.d.).

- Balla, T. (2020). Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane. Biochemical Society Transactions, 48(1), 105–120.

- Akiba, S., Mizunaga, S., Kume, K., Hayama, M., & Sato, T. (1991). The de novo synthesis of molecular species of phosphatidylinositol from endogenously labeled CDP diacylglycerol in alveolar macrophage microsomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1084(3), 267–273.

- Phosphatidylinositol synthesis at the endoplasmic reticulum. (n.d.). ResearchGate.

- Le, T. A., Le, T. A., Le, T. A., Le, T. A., Le, T. A., Le, T. A., ... & Le, T. A. (2020). Structure and Lateral Organization of Phosphatidylinositol 4,5-bisphosphate. International Journal of Molecular Sciences, 21(17), 6092.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. The de novo synthesis of molecular species of phosphatidylinositol from endogenously labeled CDP diacylglycerol in alveolar macrophage microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intermolecular interaction of phosphatidylinositol with the lipid raft molecules sphingomyelin and cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of GAP-43 in Sequestering Phosphatidylinositol 4,5-Bisphosphate to Raft Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. A targeted mass spectrometric analysis of phosphatidylinositol phosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Metabolism of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol (SAPI)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI), a specific molecular species of phosphatidylinositol (PI), represents a cornerstone of cellular signaling and membrane biology. Unlike the stochastic acyl chain composition of many other phospholipids, the phosphoinositide family exhibits a remarkably uniform enrichment with a stearoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position.[1][2] This C38:4 configuration is not a passive structural feature but a critical determinant of its metabolic fate and signaling efficacy. This guide provides a comprehensive exploration of the anabolic and catabolic pathways governing SAPI, the functional implications of its unique acyl chain structure, and the downstream signaling cascades it initiates. Furthermore, we present detailed, field-proven protocols for the extraction, quantification, and functional analysis of SAPI metabolism, offering a robust framework for researchers in lipid biology and drug discovery.

Introduction: The Significance of Acyl Chain Specificity in Phosphoinositide Biology

Phosphoinositides (PIPs) are low-abundance phospholipids that play an outsized role in regulating a vast array of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics.[1] Their function is primarily dictated by the phosphorylation state of the inositol headgroup, creating a "zip code" that recruits specific effector proteins. However, an equally critical, though historically less explored, aspect of their biology is the conserved nature of their fatty acid composition, overwhelmingly dominated by the 1-stearoyl, 2-arachidonoyl (38:4) species.[2]

This specific molecular structure is of profound importance for several reasons:

-

Signaling Precursor: SAPI is the direct precursor to 1-stearoyl-2-arachidonoyl-phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for phospholipase C (PLC). The diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3) generated from its hydrolysis are canonical second messengers.[3][4]

-

Source of Arachidonic Acid: The sn-2 position holds arachidonic acid, the precursor for the entire family of eicosanoid inflammatory mediators (prostaglandins, leukotrienes), which is liberated by phospholipase A2 (PLA2).[5][6]

-

Metabolic Channeling: The 38:4 acyl chain signature appears to "earmark" the diacylglycerol produced by PLC for efficient recycling back into the PI pool, preventing its diversion into other lipid synthesis pathways and ensuring the maintenance of phosphoinositide signaling capacity.[2]

This guide will dissect the metabolic pathways that establish and maintain this crucial lipid species.

Anabolism: The Synthesis and Remodeling of SAPI

The enrichment of SAPI with its characteristic 38:4 acyl chains is not achieved during its initial synthesis but through a subsequent, highly specific "remodeling" process.

De Novo Synthesis of Phosphatidylinositol

The initial synthesis of the PI backbone occurs at the endoplasmic reticulum (ER).[1][7] The pathway begins with glycerol-3-phosphate and diverges from the synthesis of other phospholipids at the formation of phosphatidic acid (PA). PA is converted to cytidine diphosphate-diacylglycerol (CDP-DG), which then reacts with myo-inositol, catalyzed by PI synthase (PIS), to form phosphatidylinositol.[1][7] Crucially, the enzymes involved in this de novo synthesis lack significant acyl chain selectivity, producing a diverse pool of PI species.[7]

The Lands Cycle: Acyl Chain Remodeling

The specific 38:4 signature of SAPI is achieved through the Lands cycle, a deacylation-reacylation pathway.[1]

-

Deacylation: A phospholipase A (PLA1 or PLA2) hydrolyzes an acyl chain from the sn-1 or sn-2 position of a newly synthesized PI molecule, producing a lysophosphatidylinositol (LPI).[7]

-

Re-acylation: Specific lysophospholipid acyltransferases (LPLATs) then re-esterify the LPI with the correct fatty acid. Evidence points to a critical role for:

This remodeling cycle ensures that the cellular pool of PI, and by extension its phosphorylated derivatives, is predominantly composed of the SAPI molecular species.

Figure 1: Anabolic pathway for SAPI synthesis and remodeling.

Catabolism and Signaling Roles of SAPI-Derived Lipids

SAPI is a relatively stable membrane component until a cell receives an external stimulus. Upon receptor activation, SAPI (typically after phosphorylation to PIP2) is rapidly hydrolyzed by phospholipases to generate potent second messengers.

The Phospholipase C (PLC) Pathway

Phosphoinositide-specific phospholipases C (PI-PLCs) are a family of enzymes that cleave the phosphodiester bond of PIP2, yielding two critical signaling molecules: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3][4]

-

Activation: Different PLC isoforms are activated by distinct upstream signals. PLCβ isoforms are activated by G-protein coupled receptors (GPCRs), while PLCγ isoforms are activated by receptor tyrosine kinases.[3][9]

-

Products and Downstream Effects:

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[3][4] This calcium transient regulates a multitude of cellular processes.

-

1-Stearoyl-2-arachidonoyl-glycerol (SAG): This specific DAG molecule remains in the plasma membrane, where it recruits and activates members of the Protein Kinase C (PKC) family, leading to the phosphorylation of numerous target proteins.

-

Figure 2: PLC-mediated signaling cascade from SAPI-derived PIP2.

The Phospholipase A2 (PLA2) Pathway

Phospholipase A2 enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of phospholipids, releasing a free fatty acid and a lysophospholipid.[5][6][10]

-

Activation: The cytosolic cPLA2α, which shows a preference for phospholipids containing arachidonic acid, is a key enzyme in this process.[10] Its activation is tightly regulated by increases in intracellular Ca2+ (triggered by PLC/IP3) and by phosphorylation via MAPK cascades.[5]

-

Products and Downstream Effects:

-

Arachidonic Acid (AA): Once liberated from SAPI, AA is rapidly metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, a class of potent lipid mediators that includes prostaglandins, thromboxanes, and leukotrienes. These molecules are central to inflammation, immunity, and hemostasis.

-

1-Stearoyl-sn-glycero-3-phosphoinositol (Lyso-PI): This lysophospholipid can have signaling roles of its own or be reacylated to reform PI as part of the Lands cycle.

-

Experimental Methodologies for SAPI Metabolism

Investigating the metabolism of a specific lipid species like SAPI requires precise and robust analytical techniques. The combination of liquid chromatography and mass spectrometry is the gold standard.

Protocol: Lipid Extraction from Cultured Cells

This protocol is based on the method of Bligh and Dyer, designed for efficient extraction of total lipids from a cellular matrix.

Rationale: A monophasic solvent system (chloroform:methanol:water) is used to thoroughly disrupt cell membranes and solvate lipids. Subsequent addition of chloroform and water induces a phase separation, where lipids are partitioned into the lower organic phase, effectively separating them from polar metabolites, proteins, and nucleic acids.

Step-by-Step Methodology:

-

Cell Harvesting: Aspirate culture medium and wash adherent cells (e.g., a 10 cm dish) twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis & Monophasic Mixture: Add 1 mL of ice-cold methanol to the plate. Scrape the cells and collect the cell suspension in a glass tube. Add 0.5 mL of chloroform. Vortex vigorously for 1 minute.

-

Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing lipids.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface. Transfer to a new clean glass tube.

-

Drying and Storage: Dry the lipid extract under a stream of nitrogen gas. The resulting lipid film can be stored at -80°C until analysis.

Protocol: Quantification of SAPI by LC-MS/MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity to distinguish and quantify SAPI from a complex mixture of other PI species and phospholipids. Reverse-phase chromatography separates lipids based on acyl chain length and unsaturation. Electrospray ionization (ESI) in negative mode is ideal for acidic phospholipids like PI. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides ultimate specificity by monitoring a unique precursor-to-product ion transition for SAPI.

Step-by-Step Methodology:

-

Sample Preparation: Reconstitute the dried lipid extract (from Protocol 4.1) in 100 µL of a suitable injection solvent (e.g., methanol:chloroform 9:1 v/v). Include an internal standard (e.g., a deuterated or C17-based PI species) for accurate quantification.

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: Run a gradient from 60% B to 100% B over 15 minutes.

-

Flow Rate: 0.25 mL/min.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

SAPI Transition: Monitor the precursor ion [M-H]⁻ at m/z 885.5 and the characteristic fragment ion corresponding to the stearoyl chain at m/z 283.3.

-

-

Data Analysis: Integrate the peak area for the SAPI MRM transition. Quantify the amount of SAPI by comparing its peak area ratio relative to the internal standard against a standard curve generated with authentic SAPI standards.

| Parameter | Value/Setting | Rationale |

| LC Column | C18 Reverse Phase | Excellent separation of lipids based on hydrophobicity. |

| Ionization | ESI Negative | Phosphoinositides readily form [M-H]⁻ ions. |

| MS Analysis | MRM (MS/MS) | Provides high specificity and sensitivity for quantification. |

| Precursor Ion (Q1) | m/z 885.5 | Corresponds to the [M-H]⁻ of SAPI (C47H83O13P). |

| Product Ion (Q3) | m/z 283.3 | Characteristic fragment of the stearoyl (18:0) fatty acid. |

Table 1: Key Parameters for LC-MS/MS Quantification of SAPI.

Figure 3: Experimental workflow for LC-MS/MS analysis of SAPI.

Conclusion and Future Directions

The cellular metabolism of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol is a tightly regulated process designed to maintain a specific molecular species crucial for cellular signaling. The synthesis of SAPI relies on a post-synthetic remodeling pathway that ensures the enrichment of the C38:4 acyl chain structure. This structure is not merely for membrane architecture but is fundamental to its function as a precursor for the PLC and PLA2 signaling pathways, which control everything from intracellular calcium levels to inflammatory responses.

For researchers and drug development professionals, understanding this metabolic network is paramount. Dysregulation of SAPI metabolism or the enzymes that control it is implicated in numerous diseases, including cancer, metabolic disorders, and inflammatory conditions. The methodologies outlined in this guide provide a foundation for interrogating these pathways, identifying potential therapeutic targets, and developing novel modulators of phosphoinositide signaling. Future research will likely focus on the spatial organization of SAPI metabolism within the cell and the development of isoform-specific inhibitors for the key enzymes involved in its synthesis and breakdown.

References

- Zhou, Y., & Chattopadhyay, A. (2001). Mechanism of phosphatidylinositol-specific phospholipase C: origin of unusually high nonbridging thio effects. PubMed.

- Low, M. G., & Shukla, S. D. (1983). Minireview. Phosphatidylinositol specific phospholipases C. PubMed.

- Das, S., et al. (2012). Plant phosphoinositide-specific phospholipase C. Taylor & Francis Online.

- Rudd, B. D., et al. (2021). Phosphoinositide acyl chain saturation drives CD8+ effector T cell signaling and function.

- Wikipedia contributors. Phosphoinositide phospholipase C. Wikipedia.

- Wikipedia contributors. Phospholipase C. Wikipedia.

- MCE. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol | Endogenous Metabolite. MedChemExpress.

- Anderson, K. E., et al. (2019). Synthesis of phosphatidylinositol and acyl chain remodelling.

- BioHippo. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol. BioHippo.

- Holmberg, C. I., et al. (1998). Analysis of SAPI binding activity using wild-type and mutant probes.

- Holub, B. J. (1986). Metabolism and function of myo-inositol and inositol phospholipids. PubMed.

- Lyon, A. M., et al. (2014). Gβγ activates PIP2 hydrolysis by recruiting and orienting PLCβ on the membrane surface.

- Barneda, D., et al. (2019).

- National Center for Biotechnology Information.

- Barneda, D., et al. (2019). How is the acyl chain composition of phosphoinositides created and does it matter?. Biochemical Society Transactions.

- Kudo, I., & Murakami, M. (2002). Phospholipase A2 enzymes. PubMed.

- Barneda, D., & Balla, T. (2022). Unique acyl chains mark phosphoinositides for recycling. PMC.

- BenchChem. Application Notes and Protocols for Investigating the SLAM-Associated Protein (SAP)

- National Center for Biotechnology Information. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine. PubChem.

- Kerr, D. E., & Clary, L. (2010).

- Cayman Chemical. 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PE. Cayman Chemical.

- Kerr, D. E., & Clary, L. (2010). The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)

- Samel, M., et al. (2019).

- Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 Biochemistry. PMC.

- Balla, T. (2013). Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids. PMC.

- Udo, E. E., et al. (2015). Molecular analysis of Staphylococcus aureus pathogenicity islands (SaPI)

- Kouchi, Z., et al. (2005). Effect of PLC domain deletion on PIP 2 hydrolysis.

- Chow, R., et al. (2017). The actions of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-L-serine...

- Udo, E. E., et al. (2015). Molecular analysis of Staphylococcus aureus pathogenicity islands (SaPI) and their superantigens combination of food samples.

- Magri, A. M., et al. (2023). Catalytically Active Snake Venom PLA2 Enzymes: An Overview of Its Elusive Mechanisms of Reaction. Journal of Medicinal Chemistry.

- Reactome.

- Cleveland Clinic. (2021). What Are Enzymes, Pancreas, Digestion & Liver Function. Cleveland Clinic.

- Mochuan Drives. (2023). The Role of PLC Controllers in Chemical Processing. Mochuan Drives.

- Scott, D. L., et al. (2010). Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention. PMC.

- Measles Who. 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylethanolamine. Measles Who.

- National Center for Biotechnology Information.

- De Bernardis, F., et al. (1997). Expression of Candida albicans SAP1 and SAP2 in experimental vaginitis. PubMed.

- National Center for Biotechnology Information.

- Munnik, T., & Laxalt, A. M. (2023). Plant PI-PLC signaling in stress and development. PMC.

- Britannica.

- Creative Proteomics. Key Enzymes in Central Metabolic Pathways: Essential Insights.

- Jensen, R. G., et al. (1997). Development of digestive enzymes in pigs with emphasis on lipolytic activity in the stomach and pancreas. PubMed.

- Infinita Biotech. Important Role Of Enzymes In Metabolism. Infinita Biotech.

Sources

- 1. How is the acyl chain composition of phosphoinositides created and does it matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique acyl chains mark phosphoinositides for recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoinositide phospholipase C - Wikipedia [en.wikipedia.org]

- 4. Phospholipase C - Wikipedia [en.wikipedia.org]

- 5. Phospholipase A2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gβγ activates PIP2 hydrolysis by recruiting and orienting PLCβ on the membrane surface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol with Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (SAPI) is a crucial, albeit low-abundance, phospholipid component of eukaryotic cell membranes.[1][2] Its unique acyl chain composition, featuring a saturated stearoyl group at the sn-1 position and an unsaturated arachidonoyl group at the sn-2 position, imparts specific biophysical properties that are critical for its function. More than just a structural component, SAPI and its phosphorylated derivatives, the phosphoinositides, are central players in a multitude of signal transduction pathways that govern cell growth, proliferation, metabolism, and migration.[3] This guide provides a comprehensive overview of SAPI, its interaction with a diverse array of cellular proteins, and the functional consequences of these interactions. We will delve into the molecular mechanisms of recognition, the downstream signaling cascades, and provide detailed, field-proven methodologies for studying these vital lipid-protein interactions, with the aim of equipping researchers and drug development professionals with the knowledge to effectively interrogate this important class of molecules.

Section 1: The Molecular Landscape of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphoinositol (SAPI)

Structure and Physicochemical Properties

SAPI is a glycerophospholipid distinguished by its specific acyl chain configuration: an 18-carbon saturated stearoyl chain at the sn-1 position and a 20-carbon polyunsaturated arachidonoyl chain (with four double bonds) at the sn-2 position of the glycerol backbone.[4] This specific arrangement is not random; it is the most common acyl chain combination for phosphatidylinositol (PI) in many mammalian tissues, including platelets.[4] The myo-inositol headgroup, attached via a phosphodiester bond, presents a platform for extensive modification through phosphorylation at the 3, 4, and 5 hydroxyl positions, giving rise to the family of phosphoinositides (PIPs).[5]

The presence of both a saturated and a highly unsaturated fatty acid chain gives SAPI a unique molecular shape that influences membrane fluidity and curvature, creating microdomains that are conducive to the recruitment and assembly of signaling complexes.

Cellular Synthesis and Metabolism of SAPI

The synthesis of SAPI is an intricate process that begins with the de novo synthesis of fatty acids and sphingolipids in the endoplasmic reticulum (ER).[6][7] Phosphatidylinositol is synthesized from CDP-diacylglycerol and myo-inositol. The specific acyl chain composition of SAPI is achieved through remodeling pathways involving phospholipases and acyltransferases that ensure the precise placement of stearic acid and arachidonic acid.

Once synthesized, SAPI can be phosphorylated by a series of specific lipid kinases to generate various PIPs, such as PI(4,5)P2, which is critical for signaling.[5] These phosphorylation events are tightly regulated and reversible, with lipid phosphatases controlling the levels of each PIP species.[5] This dynamic turnover is fundamental to the spatial and temporal control of signaling pathways.

Caption: Simplified overview of the phosphoinositide phosphorylation cascade.

Section 2: The Proteome Interactome of SAPI and its Derivatives

The inositol headgroup of SAPI and its phosphorylated forms serves as a docking site for a wide variety of proteins. These interactions are typically mediated by specific, evolutionarily conserved lipid-binding domains.

Recognition of SAPI: Conserved Lipid-Binding Domains

Numerous proteins have modular domains that recognize the specific phosphorylation patterns on the inositol ring of PIPs. This "PIP code" allows for the precise recruitment of proteins to specific membrane compartments at specific times. Key domains include:

-

Pleckstrin Homology (PH) domains: One of the most common lipid-binding domains, with varying specificities for different PIPs, including PI(4,5)P2 and PI(3,4,5)P3.[8]

-

FYVE domains: Specifically recognize PI(3)P, targeting proteins to endosomes.[8]

-

Phox Homology (PX) domains: Often bind to PI(3)P, but can also recognize other PIPs.[8][9]

-

C2 domains: Can mediate Ca2+-dependent or -independent binding to phospholipids, including phosphatidylserine and PIPs.

Key Protein Interactors and Functional Consequences

The interaction of proteins with SAPI derivatives is a cornerstone of cellular signaling.[3][10]

-

Phospholipase C (PLC): Upon activation by cell surface receptors, PLC hydrolyzes PI(4,5)P2 to generate two second messengers: inositol trisphosphate (IP3), which triggers calcium release from the ER, and diacylglycerol (DAG), which activates Protein Kinase C (PKC).

-